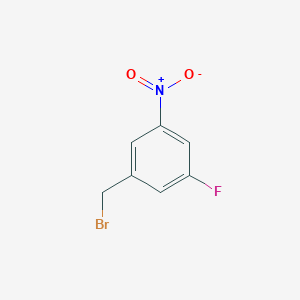

3-Fluoro-5-nitrobenzyl bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-3-fluoro-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-6(9)3-7(2-5)10(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKGNYGZIPJHZPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Significance of Halogenated Nitrobenzyl Systems in Synthetic Chemistry

Halogenated nitrobenzyl systems are a class of organic compounds that have become indispensable in modern synthetic chemistry. rsc.org Their utility stems from the unique combination of a nitro group and a halogen atom on a benzyl (B1604629) framework. The nitro group, being strongly electron-withdrawing, significantly influences the reactivity of the aromatic ring and the benzylic position. nih.gov This electronic effect deactivates the aromatic ring towards electrophilic substitution, directing incoming groups to the meta position, and simultaneously activates the benzylic carbon for nucleophilic substitution reactions. nih.gov

The presence of a halogen atom further modulates the electronic properties and provides a versatile handle for a variety of chemical transformations, including cross-coupling reactions and the formation of organometallic reagents. rsc.org These compounds serve as crucial building blocks in the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and materials with specific functional properties. lookchem.com The ability to precisely tune the reactivity and physical properties of the target molecule by varying the nature and position of the halogen and nitro substituents makes these systems particularly valuable to medicinal and materials chemists. mdpi.comtandfonline.com

The Role of 3 Fluoro 5 Nitrobenzyl Bromide As a Key Synthetic Intermediate

3-Fluoro-5-nitrobenzyl bromide, with the chemical formula C₇H₅BrFNO₂, is a prime example of a halogenated nitrobenzyl system that functions as a critical synthetic intermediate. chembk.com Its structure, featuring a bromine atom on the benzylic carbon and both a fluorine atom and a nitro group on the aromatic ring, makes it a highly reactive and versatile reagent. The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the facile introduction of various functional groups at the benzylic position.

The strategic placement of the electron-withdrawing fluorine and nitro groups at the 3 and 5 positions, respectively, significantly enhances the electrophilicity of the benzylic carbon. This heightened reactivity makes this compound a preferred reagent for alkylating a wide range of nucleophiles, including amines, thiols, and carbanions. This capability is extensively utilized in the construction of more complex molecular architectures. For instance, it has been employed in the synthesis of precursors for potential therapeutic agents. nih.gov Research has demonstrated its use in creating derivatives for studies on antitubercular activity, highlighting its role in medicinal chemistry research. nih.gov

Strategic Importance of Fluorine and Nitro Substituents on Aromatic Rings

Emerging Techniques and Process Intensification in Synthesis

Application of Continuous Flow Reactors in Manufacturing

The manufacturing of benzyl (B1604629) bromides, including this compound, has seen significant advancements with the adoption of continuous flow technology, particularly for photochemical reactions. apolloscientific.co.ukresearchgate.netrsc.org Continuous flow reactors offer substantial advantages over traditional batch reactors, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and superior scalability. researchgate.netrsc.org

For photochemical benzylic brominations, a common flow reactor design utilizes transparent fluorinated ethylene (B1197577) polymer (FEP) tubing coiled around a light source. researchgate.netorganic-chemistry.org This setup ensures uniform irradiation of the reaction mixture, which is a significant challenge in large-scale batch photochemical reactors. rsc.org Readily available household compact fluorescent lamps (CFL) or more specialized LED lamps (e.g., 405 nm) can be used to activate the radical reaction. researchgate.netrsc.orgorganic-chemistry.org

In a typical continuous flow process, solutions of the toluene (B28343) derivative and the brominating agent (commonly NBS) in a suitable solvent are pumped and mixed before entering the irradiated reactor zone. apolloscientific.co.uk The precise control over residence time, temperature, and flow rate allows for optimization to maximize yield and minimize the formation of byproducts, such as the dibrominated species. researchgate.net For many substrates, only a small excess (e.g., 1.05 equivalents) of NBS is required for complete conversion. researchgate.net The scalability of this protocol is a key advantage; production can be increased simply by running the reactor for longer periods, with demonstrated throughputs reaching several kilograms over a matter of weeks for certain benzyl bromides. apolloscientific.co.ukresearchgate.net

| Bromine Source | Light Source | Reactor Type | Key Findings | Reference |

|---|---|---|---|---|

| N-Bromosuccinimide (NBS) | Compact Fluorescent Lamp (CFL) | Fluorinated Ethylene Polymer (FEP) Tubing | Avoids hazardous chlorinated solvents; scalable to multigram quantities with high throughput (30 mmol/h). | researchgate.netorganic-chemistry.org |

| In situ generated Br₂ (from NaBrO₃/HBr) | 405 nm LEDs | Microstructured Photochemical Reactor | Achieved complete conversion with residence times as low as 15 seconds; demonstrated on a 1.17 kg scale. | rsc.orgrsc.org |

| Bromotrichloromethane (BrCCl₃) | Photosensitizer (Benzophenone) & Light Source | Continuous Flow Photoreactor | Effective for electron-rich aromatic substrates where NBS fails due to competing electrophilic bromination. | rsc.org |

| N-Bromosuccinimide (NBS) | Kessil A160 WE Tuna Blue Lamp | Flow Reactor | Demonstrated synthesis of a range of benzyl bromides in good yields and high selectivities. | researchgate.net |

Sustainable Synthesis Considerations

The synthesis of this compound can be evaluated through the lens of green chemistry to identify more sustainable and environmentally benign methodologies. Traditional methods often rely on hazardous reagents and solvents, generating significant waste.

A primary consideration is the choice of solvent. Historically, chlorinated solvents like carbon tetrachloride (CCl₄) were common for radical brominations, but their toxicity and environmental impact have led to a search for alternatives. Research has shown that acetonitrile (B52724) is a viable and safer solvent for continuous-flow benzylic brominations, successfully replacing hazardous chlorinated solvents. researchgate.netorganic-chemistry.org

Another key area for sustainable improvement is the source of bromine. While NBS is a crystalline solid that is safer to handle than liquid bromine, its use can result in significant solvent wastage due to solubility limitations and can contribute to a high process mass intensity (PMI). rsc.orgrsc.org A more sustainable approach involves the in situ generation of bromine (Br₂) directly within the reaction system. One such method uses an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) or the combination of sodium bromate (B103136) (NaBrO₃) and HBr. rsc.orgnih.gov This strategy avoids the transportation and handling of highly toxic and corrosive molecular bromine and allows for highly efficient mass utilization, in some cases enabling the complete removal of organic solvents from the process. rsc.orgrsc.orgnih.gov This significantly reduces the PMI, a key metric of green chemistry that measures the ratio of the mass of waste to the mass of the desired product. rsc.org For example, intensifying the reaction system by using in situ generated bromine has been shown to reduce the PMI from 13.25 to 4.33. rsc.org

| Parameter | Traditional Approach | Sustainable Approach | Reference |

|---|---|---|---|

| Solvent | Carbon Tetrachloride (CCl₄), Chlorobenzene | Acetonitrile, Water, or Solvent-Free | researchgate.netrsc.orgorganic-chemistry.orgrsc.org |

| Bromine Source | Molecular Bromine (Br₂), N-Bromosuccinimide (NBS) | In situ generated Br₂ (e.g., from NaBrO₃/HBr), NaBr/NaBrO₃ couple | rsc.orgrsc.orgrsc.org |

| Process Type | Batch Reaction | Continuous Flow Reaction | researchgate.netnih.gov |

| Waste Profile | High Process Mass Intensity (PMI), hazardous solvent waste | Low PMI, recyclable waste acid, inorganic salt byproducts | rsc.orgrsc.org |

Nucleophilic Substitution Reactions at the Benzylic Carbon

The primary reaction pathway for this compound involves the displacement of the bromide ion at the benzylic position by a nucleophile. The presence of electron-withdrawing groups on the aromatic ring significantly influences the rate and mechanism of these substitution reactions.

This compound readily undergoes nucleophilic substitution reactions with a variety of nucleophiles, including amines and thiols. These reactions are characteristic of SN2 processes, where the nucleophile attacks the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.

A documented example is the reaction with cyclopropylamine, which yields N-cyclopropyl-N-(3-fluoro-5-nitrobenzyl)amine in high yield. mdpi.com This transformation highlights the utility of this compound as a building block for the synthesis of more complex molecules. Another specific instance of its reactivity is the reaction with a thiol derivative, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol, which proceeds to give 5-((3-fluoro-5-nitrobenzyl)sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole with an 81% yield. acs.orgnih.gov

The general reactivity of benzyl bromides bearing electron-withdrawing substituents extends to other nucleophiles such as alkoxides. The enhanced electrophilicity of the benzylic carbon in this compound makes it a versatile substrate for the introduction of the 3-fluoro-5-nitrobenzyl moiety onto various molecular scaffolds.

| Nucleophile | Product | Yield | Reference |

|---|---|---|---|

| Cyclopropylamine | N-Cyclopropyl-N-(3-fluoro-5-nitrobenzyl)amine | 89% | mdpi.com, |

| 1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol | 5-((3-Fluoro-5-nitrobenzyl)sulfanyl)-1-(4-methoxyphenyl)-1H-tetrazole | 81% | acs.org, nih.gov |

The reactivity of the benzylic carbon in this compound is significantly enhanced by the presence of the 3-fluoro and 5-nitro substituents. Both groups are electron-withdrawing, which increases the electrophilic character of the benzylic carbon, making it more susceptible to nucleophilic attack. This effect is primarily inductive for the fluorine atom, while the nitro group exerts a strong electron-withdrawing effect through both induction and resonance.

The positioning of these substituents in the meta-positions relative to the benzylic bromide is crucial. This arrangement prevents direct resonance delocalization of a positive charge from the benzylic position onto the nitro group, which would occur with a para-nitro substituent and favor an SN1-type mechanism. Consequently, the reaction pathway for this compound with most nucleophiles is predominantly SN2. The electron-withdrawing groups stabilize the transition state of the SN2 reaction, thereby increasing the reaction rate compared to unsubstituted benzyl bromide.

Transformations of the Nitro Group

The nitro group of this compound is a key functional handle that can undergo various chemical transformations, most notably reduction to an amino group. Its strong electron-withdrawing nature also plays a passive but critical role in modulating the reactivity of the rest of the molecule.

The nitro group can be selectively reduced to an amino group, providing a route to 3-amino-5-fluorobenzyl derivatives. This transformation is of significant synthetic importance as it converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which dramatically alters the chemical properties of the aromatic ring.

Standard catalytic hydrogenation conditions, such as using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst, are effective for this reduction. Chemical reductants like tin(II) chloride (SnCl2) or sodium sulfide (B99878) hydrate (B1144303) (Na2S·H2O) can also be employed for the selective reduction of nitroarenes. nih.gov For instance, a partial reduction of 3,5-dinitrobenzyl alcohol using sodium sulfide hydrate has been reported to yield 3-amino-5-nitrobenzyl alcohol, demonstrating the feasibility of selective reduction in a similarly substituted system. acs.orgnih.gov This suggests that similar methods would be applicable to this compound, allowing for the synthesis of (3-amino-5-fluorophenyl)methanamine or related structures after the initial nucleophilic substitution at the benzylic position.

| Reducing Agent | Typical Conditions | Product Type | Reference |

|---|---|---|---|

| H2 / Pd/C | Room temperature, various solvents | Amino group | |

| SnCl2 | Acidic medium (e.g., HCl) | Amino group | |

| Na2S·H2O | Methanol, reflux | Amino group | nih.gov |

The nitro group is one of the strongest electron-withdrawing groups used in organic synthesis. Its powerful inductive (-I) and resonance (-M) effects decrease the electron density of the aromatic ring. This deactivation of the ring makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. In this compound, the nitro group at the 5-position (meta to the bromomethyl group) significantly contributes to the electrophilicity of the benzylic carbon, as discussed in section 3.1.2. Furthermore, it activates the fluorine atom at the 3-position towards nucleophilic displacement, a reactivity pattern explored in section 3.3.

Reactivity of the Fluoro-Substituted Aromatic Ring

While the benzylic bromide is the most reactive site for nucleophilic substitution, the fluorine atom on the aromatic ring can also be displaced under certain conditions, a reaction known as nucleophilic aromatic substitution (SNAr). The fluorine atom is activated towards such a displacement by the strong electron-withdrawing nitro group located meta to it, which can stabilize the intermediate Meisenheimer complex.

Potential for Nucleophilic Aromatic Substitution (SNAr) with Activated Systems

The aromatic ring of this compound is highly activated towards nucleophilic aromatic substitution (SNAr). This activation is primarily due to the presence of the strongly electron-withdrawing nitro group (-NO₂). The nitro group, positioned meta to the fluorine atom, significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. The fluorine atom, in this activated system, serves as an effective leaving group.

Research on analogous compounds provides insight into this reactivity. For instance, 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, which features a similar 3,5-disubstitution pattern of fluoro and nitro groups, readily undergoes SNAr reactions. nih.govbeilstein-journals.org In these reactions, the fluorine atom is displaced by a variety of oxygen, sulfur, and nitrogen nucleophiles. nih.govresearchgate.net This suggests that this compound would behave similarly, with nucleophiles preferentially attacking the carbon atom bearing the fluorine.

Furthermore, studies on the closely related 2-fluoro-5-nitrobenzyl bromide have demonstrated a tandem SN2-SNAr reaction sequence. researchgate.netnih.gov In this two-step process, an initial SN2 reaction occurs at the benzylic carbon, displacing the bromide. This is followed by an intramolecular SNAr cyclization where an internal nucleophile displaces the fluorine atom on the activated ring to form various heterocyclic structures. researchgate.netnih.govscispace.com This tandem reactivity highlights the dual electrophilic nature of the molecule, with both the benzylic position and the aromatic ring being susceptible to nucleophilic attack under different conditions.

| Reactant | Nucleophile/Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Fluoro-5-nitrobenzyl bromide | β-Keto esters | 4H-1-Benzopyrans (via tandem SN2-SNAr) | Good | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Phenol/K₂CO₃ | Ether (O-Arylation) | 94% | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Thiophenol/K₂CO₃ | Thioether (S-Arylation) | 96% | researchgate.net |

| 3-Fluoro-5-nitro-1-(pentafluorosulfanyl)benzene | Aniline (B41778) | Amine (N-Arylation) | 93% | researchgate.net |

| 2-Fluoro-5-nitrobenzyl bromide | Thiourea (B124793) | 6-Nitro-4H-benzo[d] rsc.orgcsbsju.eduthiazin-2-amine | - | scispace.com |

Directing Effects in Further Electrophilic Aromatic Substitution

Further electrophilic aromatic substitution (EAS) on the this compound ring is governed by the combined directing effects of the three existing substituents: the fluoro (-F), nitro (-NO₂), and bromomethyl (-CH₂Br) groups. The reactivity of the ring and the position of the incoming electrophile are determined by the interplay of inductive (-I) and resonance (+M or -M) effects of these groups.

Nitro Group (-NO₂): This is a powerful deactivating group due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects. It strongly reduces the ring's nucleophilicity, making EAS reactions significantly slower than for benzene (B151609). It is a meta-director. organicchemistrytutor.commasterorganicchemistry.com

Fluoro Group (-F): This is also a deactivating group because its strong electronegativity creates a powerful inductive (-I) effect. However, it possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect). This resonance effect stabilizes the carbocation intermediate (sigma complex) formed during ortho and para attack. Consequently, fluorine is an ortho, para-director, despite being deactivating. csbsju.eduwikipedia.org

Bromomethyl Group (-CH₂Br): This group is considered weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. It does not have a significant resonance effect on the ring and is generally considered an ortho, para-director.

When considering the combined influence on this compound, all three groups direct incoming electrophiles to the same positions: C2, C4, and C6.

The nitro group at C5 directs meta to C2, C4, and C6.

The fluoro group at C3 directs ortho to C2 and C4, and para to C6.

The bromomethyl group at C1 directs ortho to C2 and C6, and para to C4.

| Substituent | Position | Effect on Reactivity | Directing Influence | Governing Effects |

|---|---|---|---|---|

| -NO₂ | C5 | Strongly Deactivating | Meta (to C2, C4, C6) | -I, -M |

| -F | C3 | Deactivating | Ortho, Para (to C2, C4, C6) | -I > +M |

| -CH₂Br | C1 | Weakly Deactivating | Ortho, Para (to C2, C4, C6) | -I |

Metal-Catalyzed Cross-Coupling Reactions Involving the Bromine Moiety

The benzylic bromide moiety (-CH₂Br) of this compound is an excellent electrophilic partner for various metal-catalyzed cross-coupling reactions. wiley.com These reactions are powerful tools for forming new carbon-carbon bonds by reacting the C(sp³)-Br bond of the benzyl group with suitable organometallic reagents. rsc.org

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of benzyl halides with arylboronic acids. tcichemicals.com Research has shown that benzyl bromides, including those with electron-withdrawing nitro groups, are effective substrates. lookchem.com The reaction generally exhibits high functional group tolerance, allowing for the synthesis of diverse diarylmethane structures. lookchem.com

Sonogashira Coupling: This reaction creates a C(sp³)-C(sp) bond by coupling a benzyl halide with a terminal alkyne. beilstein-journals.org The transformation can be catalyzed by palladium/copper systems or copper-only catalysts. rsc.orgmdpi.comrsc.org While the reaction is broadly applicable, substrates with nitro groups can sometimes lead to side reactions like homocoupling, particularly when the nitro group is in the para position due to the increased acidity of the benzylic protons. rsc.org

Heck Reaction: While the Heck reaction traditionally couples olefins with aryl or vinyl halides, it can also be applied to benzylic halides. mdpi.comnih.gov Palladium catalysts, sometimes without the need for phosphine (B1218219) ligands, can facilitate the coupling of benzyl bromides with various alkenes to form new C-C bonds. rsc.orgrsc.org

| Reaction Name | Coupling Partner | Typical Catalyst System | Bond Formed | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic Acid | Pd(0) complexes (e.g., Pd(PPh₃)₄) | C(sp³)-C(sp²) | lookchem.com, tcichemicals.com |

| Sonogashira | Terminal Alkyne | Pd/Cu or Cu catalysts | C(sp³)-C(sp) | rsc.org, beilstein-journals.org, rsc.org |

| Heck | Alkene | Pd(0) or Pd(II) complexes (e.g., Pd(OAc)₂) | C(sp³)-C(sp²) | rsc.org, nih.gov |

Applications of 3 Fluoro 5 Nitrobenzyl Bromide As a Building Block in Complex Organic Synthesis

Construction of Advanced Organic Molecules

The strategic placement of the fluoro, nitro, and bromo substituents on the benzene (B151609) ring of 3-fluoro-5-nitrobenzyl bromide imparts a high degree of reactivity, enabling its participation in a variety of organic transformations. This reactivity is harnessed by chemists to construct intricate molecular architectures.

Synthesis of Substituted Benzyl (B1604629) Derivatives and Analogues

The primary reactivity of this compound lies in nucleophilic substitution reactions at the benzylic position. The bromine atom, being an excellent leaving group, is readily displaced by a wide range of nucleophiles. This allows for the introduction of diverse functional groups, leading to the formation of numerous substituted benzyl derivatives.

For instance, reactions with amines, thiols, and alcohols yield the corresponding benzylamines, benzyl thioethers, and benzyl ethers, respectively. acs.org These reactions are typically carried out in the presence of a base in a suitable polar solvent. The electron-withdrawing nature of the nitro and fluoro groups enhances the electrophilicity of the benzylic carbon, facilitating these substitution reactions.

A variety of substituted benzyl derivatives have been synthesized using this methodology. For example, the reaction of this compound with various thiols in the presence of a base like triethylamine (B128534) in acetonitrile (B52724) has been employed to synthesize a series of 3-fluoro-5-nitrobenzylsulfanyl derivatives. acs.org Similarly, reaction with allylamine (B125299) has been used to produce N-allyl-2-fluoro-5-nitrobenzylamine. vt.edu

Table 1: Examples of Substituted Benzyl Derivatives from this compound

| Nucleophile | Resulting Derivative |

| Thiols (R-SH) | 3-Fluoro-5-nitrobenzylsulfanyl derivatives |

| Allylamine | N-Allyl-2-fluoro-5-nitrobenzylamine |

| Piperidine | 4-Chloro-2-piperidin-1-yl-thiazole derivatives (via multi-step synthesis) |

Formation of Fused and Bridged Heterocyclic Systems

The presence of both a reactive benzylic bromide and an activated aromatic ring in this compound makes it an ideal substrate for the synthesis of fused and bridged heterocyclic systems. mdpi.com These reactions often proceed through a tandem or sequential SN2 and SNAr (nucleophilic aromatic substitution) pathway.

A notable example is the synthesis of 6-nitro-4H-benzo[d] beilstein-journals.orgthiazin-2-amine. mdpi.comscispace.com In this reaction, 2-fluoro-5-nitrobenzyl bromide (an isomer of the title compound) reacts with thiourea (B124793). The initial step is an SN2 reaction where the sulfur atom of thiourea displaces the benzylic bromide. This is followed by an intramolecular SNAr reaction where a nitrogen atom of the thiourea intermediate displaces the ortho-fluorine atom, leading to the formation of the fused heterocyclic system. mdpi.com This strategy has been shown to be an efficient method for constructing such ring systems. researchgate.net

This tandem SN2-SNAr reaction sequence has also been utilized to synthesize highly functionalized 4H-1-benzopyrans by reacting 2-fluoro-5-nitrobenzyl bromide with active methylene (B1212753) compounds. researchgate.net

Precursor in Multistep Organic Transformations

Beyond its direct use in substitution and cyclization reactions, this compound serves as a crucial intermediate in more extended, multistep synthetic sequences. The nitro group, in particular, offers a versatile handle for further chemical modifications.

The nitro group can be readily reduced to an amino group using various reducing agents, such as stannous chloride (SnCl₂) or catalytic hydrogenation. jst.go.jp This transformation opens up a new set of synthetic possibilities, as the resulting aminobenzyl derivative can undergo a wide range of reactions, including diazotization followed by substitution, acylation, and condensation reactions to form a variety of heterocyclic structures.

For example, the reduction of the nitro group in a derivative of 2-fluoro-3-nitrobenzamide (B1397171) was achieved using anhydrous stannous chloride in ethanol, leading to the corresponding aniline (B41778). jst.go.jp This aniline can then be further functionalized.

Contribution to Medicinal Chemistry and Agrochemical Development

The structural motifs accessible from this compound are of significant interest in the fields of medicinal chemistry and agrochemical science. nih.gov The presence of fluorine and a nitro group can impart desirable properties to bioactive molecules. beilstein-journals.org

Scaffold for Pharmacophore Development

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger or block its biological response. The 3-fluoro-5-nitrobenzyl scaffold provides a rigid framework upon which various functional groups can be appended to create and optimize pharmacophores. chemrxiv.orgcore.ac.uk

The ability to easily introduce a variety of substituents through nucleophilic displacement of the bromide allows for the systematic exploration of the structure-activity relationship (SAR) of a lead compound. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can act as a hydrogen bond acceptor or be converted to an amino group for further diversification. nih.gov

This approach is valuable in fragment-based drug discovery, where small, simple molecules (fragments) that bind to a biological target are identified and then elaborated into more potent lead compounds. core.ac.uk The this compound core can serve as a versatile scaffold for such fragment elaboration.

Specialized Applications in Chemical Biology and Material Science

The distinct functionalities of this compound enable its use in creating advanced tools for probing biological systems and developing novel materials. Its applications in these specialized fields are primarily centered on its ability to act as a covalent linker, a photocleavable unit, and a precursor for radiolabeled probes.

The high reactivity of the benzylic bromide in this compound makes it an effective agent for the covalent labeling of biomolecules. This process, often termed affinity labeling or covalent footprinting, involves the formation of a stable, covalent bond between the reagent and a specific site on a biological macromolecule, such as a protein.

The mechanism relies on the electrophilic nature of the benzyl bromide's benzylic carbon, which is highly susceptible to attack by nucleophilic amino acid residues on a protein's surface. Key target residues include the thiol group of cysteine, the imidazole (B134444) ring of histidine, the thioether of methionine, and the indole (B1671886) ring of tryptophan. researchgate.net For instance, studies with the related compound 2-hydroxy-5-nitrobenzyl bromide have demonstrated high specificity for modifying tryptophan residues. researchgate.net The reaction with this compound proceeds via an SN2 mechanism, where a nucleophilic side chain from the protein displaces the bromide ion, permanently attaching the fluoro-nitrobenzyl moiety to the protein.

This covalent labeling is a powerful tool for:

Mapping Protein Structure: By identifying which residues are accessible to modification, researchers can map the solvent-exposed surfaces of a protein, providing insights into its three-dimensional folding and conformation. researchgate.netacs.org

Identifying Binding Sites: If the labeling is performed in the presence and absence of a ligand or binding partner, changes in the labeling pattern can reveal the location of binding sites (a technique known as differential labeling).

Affinity Purification: A molecule containing the 3-fluoro-5-nitrobenzyl group can be used as bait to covalently capture its binding partners from a complex biological mixture. Once the covalent bond is formed, the entire complex can be purified using the unique properties of the tag (e.g., through antibodies recognizing the nitrobenzyl group or through other handles incorporated into the labeling reagent). This allows for the isolation and identification of interacting proteins that might be difficult to capture with non-covalent methods.

The table below summarizes the key amino acid residues that are potential targets for covalent labeling by this compound.

| Amino Acid | Nucleophilic Group | Potential for Reaction |

| Cysteine | Thiol (-SH) | High |

| Histidine | Imidazole Ring | Moderate |

| Tryptophan | Indole Ring | Moderate |

| Lysine | Epsilon-amino (-NH₂) | Moderate |

| Methionine | Thioether (-S-CH₃) | Low to Moderate |

This table is based on the general reactivity of benzyl halides towards nucleophilic amino acids.

The nitrobenzyl scaffold is a cornerstone of photochemistry, widely employed in the design of photocleavable (or photolabile) linkers. researchgate.net These linkers are chemical bridges that can be broken by exposure to light, typically in the UV or near-UV range, to release a molecule of interest. core.ac.ukrsc.org this compound serves as an excellent starting material for constructing such systems.

The underlying principle involves a light-induced intramolecular rearrangement of the nitrobenzyl group. rsc.org Upon absorption of a photon, the nitro group is excited and abstracts a hydrogen atom from the benzylic carbon. This initiates a cascade of electronic rearrangements that ultimately leads to the cleavage of the bond connecting the benzylic carbon to a protected functional group (e.g., an ether, ester, or carbamate). rsc.orgacs.org This process "uncages" the attached molecule, liberating it in a spatially and temporally controlled manner.

Applications of such controlled release systems include:

Drug Delivery: A therapeutic agent can be attached to a larger entity, such as a nanoparticle or polymer, via a 3-fluoro-5-nitrobenzyl-derived linker. core.ac.uk The drug remains inactive and "caged" until it reaches the target tissue, where it can be released by applying light, minimizing off-target effects.

Regulation of Biomolecule Activity: Enzymes, DNA strands, or other bioactive molecules can be temporarily inactivated by modifying a key functional group with a photocleavable "caging" group derived from this compound. researchgate.netacs.org Their function can be restored on-demand with a pulse of light, allowing researchers to study complex biological processes with high precision. acs.org

Light-Responsive Materials: Incorporating these photocleavable linkers into polymer networks or hydrogels allows for the creation of smart materials whose properties, such as stiffness or solubility, can be altered by light exposure.

The table below provides examples of functional groups that can be "caged" using a nitrobenzyl-based linker and the type of molecule that would be released upon photocleavage.

| Caged Functional Group | Linkage Type | Released Molecule Type | Example Application |

| Carboxylic Acid | Nitrobenzyl Ester | Carboxylic Acid | Release of acidic drugs, release of signaling molecules |

| Alcohol/Phenol | Nitrobenzyl Ether | Alcohol/Phenol | Activation of a modified enzyme, release of fluorescent probes |

| Amine | Nitrobenzyl Carbamate | Amine | Uncaging of neurotransmitters, controlled DNA release acs.org |

| Phosphate | Nitrobenzyl Phosphate Ester | Phosphate | Release of ATP, controlled release of nucleotides |

This table illustrates the general principle of photocleavage using nitrobenzyl derivatives.

The presence of a fluorine atom in this compound makes it a valuable precursor for the synthesis of radiolabeled imaging agents for Positron Emission Tomography (PET). researchgate.net PET is a highly sensitive, non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. researchgate.netresearchgate.net The most commonly used radionuclide for PET is Fluorine-18 ([¹⁸F]) due to its favorable decay characteristics and half-life (109.7 min). researchgate.netmdpi.com

The synthesis of an [¹⁸F]-labeled version of this compound or its derivatives would typically involve a late-stage radiofluorination reaction. In this approach, a suitable precursor molecule is first synthesized and then reacted with [¹⁸F]fluoride ion in the final step. This strategy minimizes the handling of radioactivity and accommodates the short half-life of the isotope.

Potential synthetic routes to produce an [¹⁸F]-labeled probe from a 3-substituted-5-nitrobenzyl core include:

Nucleophilic Aromatic Substitution (SₙAr): A precursor with a good leaving group at the 3-position, such as a nitro or trimethylammonium group, can be displaced by [¹⁸F]fluoride. The strong electron-withdrawing effect of the adjacent nitro group and the benzyl bromide group facilitates this reaction.

From a Stannane Precursor: A precursor like 3-trimethylstannyl-5-nitrobenzyl bromide can be subjected to electrophilic fluorination using [¹⁸F]F₂ or other [¹⁸F]-electrophilic fluorinating agents.

Once synthesized, the resulting [¹⁸F]-labeled this compound acts as a radioactive covalent labeling agent. It can be used to tag proteins, peptides, or other biomolecules of interest. When this radiolabeled biomolecule is introduced into a biological system, its distribution, concentration, and interaction with targets can be monitored in real-time using a PET scanner. For example, photoconjugation of the closely related compound 3-azido-5-nitrobenzyl-[¹⁸F]fluoride has been successfully used to radiolabel DNA aptamers. researchgate.net This approach provides a powerful method for tracking the biodistribution of drugs, imaging disease-specific markers (e.g., tumors), and studying pharmacokinetics. google.com

The table below outlines potential precursors for the synthesis of [¹⁸F]-labeled this compound.

| Precursor Compound | Position of Leaving Group/Precursor | Radiolabeling Reaction Type | Resulting Radiotracer |

| 3,5-Dinitrobenzyl bromide | 3-position | Nucleophilic Aromatic Substitution | [¹⁸F]-3-Fluoro-5-nitrobenzyl bromide |

| 3-Trimethylammonium-5-nitrobenzyl bromide triflate | 3-position | Nucleophilic Aromatic Substitution | [¹⁸F]-3-Fluoro-5-nitrobenzyl bromide |

| 3-Trimethylstannyl-5-nitrobenzyl bromide | 3-position | Electrophilic Destannylation | [¹⁸F]-3-Fluoro-5-nitrobenzyl bromide |

Computational and Theoretical Studies on 3 Fluoro 5 Nitrobenzyl Bromide

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to determine the optimized geometry and electronic properties of molecules. For 3-fluoro-5-nitrobenzyl bromide, these calculations can predict key structural parameters and provide a detailed picture of its electronic landscape.

Molecular Geometry: DFT calculations can determine bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation. The presence of the fluorine and nitro substituents on the benzene (B151609) ring is expected to induce some distortions from a perfect hexagonal geometry. The electron-withdrawing nature of both the fluoro and nitro groups influences the bond lengths within the aromatic ring.

Electronic Properties: The electronic structure can be described by analyzing the distribution of electron density and the nature of the molecular orbitals. The highly electronegative fluorine and oxygen atoms result in a polarized molecule with significant partial positive and negative charges on different atoms. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. In molecules like this compound, the HOMO is typically localized on the benzene ring, while the LUMO is often associated with the nitro group and the C-Br bond, indicating their roles as electron-accepting centers. DFT calculations are instrumental in predicting these properties, which are fundamental to understanding the molecule's behavior in chemical reactions. nih.govscholarsresearchlibrary.com

| Parameter | Predicted Value |

|---|---|

| C-F Bond Length | ~1.35 Å |

| C-N Bond Length | ~1.48 Å |

| N-O Bond Length | ~1.22 Å |

| C-C (aromatic) Bond Length | 1.38-1.40 Å |

| C-C (exocyclic) Bond Length | ~1.51 Å |

| C-Br Bond Length | ~1.95 Å |

| C-C-F Bond Angle | ~119° |

| C-C-N Bond Angle | ~118° |

| O-N-O Bond Angle | ~124° |

Mechanistic Studies of Reaction Pathways

Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions involving this compound. The presence of a good leaving group (bromide) at a benzylic position, along with strong electron-withdrawing groups on the aromatic ring, dictates its reactivity, primarily in nucleophilic substitution reactions.

Nucleophilic Substitution Reactions: this compound is expected to undergo nucleophilic substitution, but the exact mechanism (SN1 or SN2) can be influenced by the reaction conditions and the nature of the nucleophile. researchgate.net

SN2 Pathway: A concerted mechanism where the nucleophile attacks the carbon atom bearing the bromine at the same time as the bromide ion departs. This pathway is common for primary halides.

SN1 Pathway: A stepwise mechanism involving the formation of a carbocation intermediate. Although benzyl (B1604629) bromide is a primary halide, it can undergo SN1 reactions because the resulting benzylic carbocation is stabilized by resonance with the benzene ring. pearson.com The electron-withdrawing nitro and fluoro groups, however, would destabilize this carbocation, making the SN1 pathway less favorable than for unsubstituted benzyl bromide. doubtnut.com

Quantum chemical calculations can map the potential energy surface for these reaction pathways, identifying the transition states and intermediates. researchgate.net By comparing the activation energies for the SN1 and SN2 pathways, a prediction can be made about the preferred reaction mechanism under specific conditions.

Anion-Radical Mechanisms: For nitroaromatic compounds, another possible reaction pathway is an anion-radical mechanism, especially with soft nucleophiles. researchgate.net This mechanism involves an initial electron transfer from the nucleophile to the nitroaromatic substrate to form a radical anion. This intermediate can then undergo further reactions. Computational studies can help to assess the feasibility of such electron transfer processes by calculating the electron affinity of this compound.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the way molecules pack in the solid state are governed by conformational preferences and intermolecular interactions.

Conformational Analysis: The primary conformational flexibility in this compound lies in the rotation around the C(ring)-C(CH2Br) bond and the orientation of the nitro group relative to the benzene ring. While the barrier to rotation for the bromomethyl group is relatively low, steric and electronic effects can favor certain conformations. The nitro group in substituted nitrobenzenes is often slightly twisted out of the plane of the benzene ring due to intermolecular interactions in the crystal lattice. mdpi.com Computational methods can be used to calculate the rotational energy profile and identify the most stable conformers.

Intermolecular Interactions: In the solid state, molecules of this compound are expected to be held together by a variety of intermolecular forces. These can be studied computationally by analyzing crystal packing and by calculating interaction energies between molecular dimers or clusters.

π-π Stacking: The aromatic rings can stack on top of each other, an interaction driven by electrostatic and dispersion forces.

Halogen Bonding: The bromine and fluorine atoms can participate in halogen bonds, acting as electrophilic "σ-hole" donors to interact with nucleophilic sites on adjacent molecules. rsc.org

C-H···O and C-H···F Interactions: Weak hydrogen bonds involving the aromatic and benzylic hydrogens and the oxygen atoms of the nitro group or the fluorine atom can also contribute to the crystal packing.

Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal structure. nsf.gov

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting various types of spectra, which can aid in the identification and characterization of this compound.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. These predicted spectra can be compared with experimental data to assign the observed vibrational bands to specific molecular motions. sigmaaldrich.com

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| NO₂ Asymmetric Stretch | 1520 - 1560 |

| NO₂ Symmetric Stretch | 1340 - 1360 |

| C-F Stretch | 1200 - 1250 |

| C-Br Stretch | 600 - 650 |

| Aromatic C-H Stretch | 3000 - 3100 |

| CH₂ Stretch | 2850 - 2950 |

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with good accuracy using quantum chemical methods. chemrxiv.orgnrel.gov By calculating the magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F), the chemical shifts can be determined. These predictions are invaluable for assigning the signals in experimental NMR spectra and for confirming the structure of the molecule. mdpi.com The predicted chemical shifts for the aromatic protons and carbons will be influenced by the electronic effects of the fluoro and nitro substituents.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis). This involves calculating the energies of electronic transitions from the ground state to various excited states. The results can help to understand the origin of the observed absorption bands, which are typically π→π* and n→π* transitions for aromatic nitro compounds.

Future Prospects and Emerging Research Frontiers

Development of Asymmetric Synthesis Methodologies

The synthesis of single-enantiomer chiral drugs is a cornerstone of modern pharmaceutical development, as different enantiomers of a molecule can have varied biological activities. nih.gov Asymmetric synthesis, the process of creating chiral molecules from achiral starting materials, is a key strategy to achieve this. nih.gov 3-Fluoro-5-nitrobenzyl bromide serves as a promising substrate for the development of new asymmetric synthesis methodologies.

The benzylic bromide functional group is a key site for nucleophilic substitution, allowing for the introduction of a wide range of functionalities. By employing chiral catalysts or auxiliaries, it is anticipated that this substitution can be controlled to produce a single enantiomer of the desired product. This opens the door to the synthesis of a diverse array of chiral compounds that incorporate the 3-fluoro-5-nitrophenyl motif. The development of innovative approaches using asymmetric catalysis will be crucial for synthesizing versatile chiral fine chemicals in both enantiomeric forms. chiroblock.com

Future research in this area will likely focus on:

Phase-Transfer Catalysis: Utilizing chiral phase-transfer catalysts to control the stereochemistry of reactions involving this compound and various nucleophiles.

Organocatalysis: Employing small organic molecules as chiral catalysts for the enantioselective functionalization of the benzylic position.

Transition-Metal Catalysis: Developing novel transition-metal complexes that can catalyze asymmetric cross-coupling reactions at the benzylic position, leading to the formation of chiral carbon-carbon and carbon-heteroatom bonds.

The successful development of these methodologies would provide access to a new library of chiral building blocks for drug discovery and materials science.

Exploration in Advanced Catalysis

Benzyl (B1604629) bromides are versatile reagents in a variety of catalytic reactions, and this compound is expected to be a valuable participant in advanced catalytic systems. nih.govnih.govacs.org The electron-withdrawing nature of the fluoro and nitro groups can significantly influence the reactivity of the benzylic bromide, potentially enabling novel transformations.

One promising area is photoredox catalysis , where visible light is used to drive chemical reactions. ewha.ac.kr Recent studies have shown that benzyl bromides can be activated by photocatalysts to generate benzylic radicals. nih.govacs.orgorganic-chemistry.org These radicals can then participate in a range of bond-forming reactions. The specific electronic properties of this compound may offer unique advantages in such systems, including influencing the reduction potential and subsequent radical reactivity.

Another key area is cross-coupling reactions , which are fundamental to the construction of complex organic molecules. Palladium-catalyzed cross-coupling reactions of benzyl bromides with various partners, such as boronic acids (Suzuki coupling) and alkynes (Sonogashira coupling), are well-established. nih.gov Future research could explore the use of this compound in these and other cross-coupling reactions, potentially leading to the efficient synthesis of highly functionalized molecules. The functional group tolerance of such transformations could allow for late-stage functionalization in the synthesis of pharmaceuticals and materials. nih.gov

Integration into Chemoinformatics and High-Throughput Screening Libraries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify potential drug candidates. thermofisher.cn The design of diverse and effective screening libraries is crucial for the success of HTS campaigns. This compound and its derivatives are excellent candidates for inclusion in such libraries.

The presence of a fluorine atom is particularly advantageous for fragment-based drug discovery (FBDD) . mdpi.com FBDD is a powerful method for identifying novel lead compounds by screening small, low-molecular-weight fragments. mdpi.com The fluorine atom can serve as a sensitive probe in ¹⁹F NMR screening experiments, which is a powerful technique for detecting the binding of fragments to target proteins. mdpi.comdtu.dk

Furthermore, the structural and electronic diversity offered by the 3-fluoro-5-nitrophenyl scaffold makes it a valuable addition to screening collections. Chemoinformatics tools can be used to predict the properties of virtual libraries based on this scaffold, helping to guide the synthesis of compounds with desirable "drug-like" properties, such as those conforming to Lipinski's Rule of 5. thermofisher.cn The integration of compounds derived from this compound into HTS and FBDD libraries will likely accelerate the discovery of new therapeutic agents.

Novel Applications in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions. Halogen bonding is an increasingly important non-covalent interaction used in the construction of supramolecular assemblies. researchgate.netmdpi.com The presence of both bromine and fluorine atoms in this compound makes it an attractive building block for supramolecular chemistry.

The bromine atom can act as a halogen bond donor, interacting with Lewis basic sites on other molecules. The fluorine atom, while generally a weaker halogen bond participant, can also engage in these interactions. The nitro group can act as a hydrogen bond acceptor or participate in other non-covalent interactions, such as π-π stacking. This combination of functional groups provides multiple points of interaction for directing the self-assembly of molecules into well-defined supramolecular architectures, such as sheets, frameworks, and gels. researchgate.netmdpi.com

Future research in this area could explore the use of this compound and its derivatives to construct:

Halogen-bonded organic frameworks (XBOFs): These are porous crystalline materials with potential applications in gas storage and separation. mdpi.com

Fluorescent sensors: The fluorescence of π-conjugated systems can be sensitive to the presence of nitroaromatic compounds, suggesting that supramolecular assemblies incorporating the 3-fluoro-5-nitrophenyl moiety could be developed for the detection of explosives or other analytes. researchgate.net

Liquid crystals: The directional nature of halogen bonding can be used to control the alignment of molecules, a key requirement for liquid crystalline materials.

The exploration of this compound in supramolecular chemistry is a promising frontier for the development of new functional materials.

Q & A

Basic Questions

Q. What synthetic strategies are effective for preparing 3-fluoro-5-nitrobenzyl bromide, and how do reaction parameters impact yield?

- Methodology : A two-step approach is common:

Nitration : Introduce the nitro group to a fluorobenzene derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–50°C).

Bromination : Use HBr with a catalyst (e.g., CuBr₂) or brominating agents (e.g., NBS in CCl₄) on the benzyl alcohol intermediate. Elevated temperatures (70–100°C) and anhydrous conditions minimize hydrolysis.

- Key Variables : Excess HBr (1.3–2.0 eq.) improves conversion, while rapid cooling after reaction quench prevents decomposition. Yields typically range 70–85% with purity >95% (HPLC) .

Q. What analytical techniques are optimal for characterizing this compound?

- Techniques :

- NMR Spectroscopy : ¹H NMR (δ 4.8–5.2 ppm for -CH₂Br), ¹⁹F NMR (δ -110 to -120 ppm for aromatic F), and ¹³C NMR confirm substitution patterns.

- Mass Spectrometry : GC-MS or LC-TOF detects molecular ion peaks (m/z ≈ 234) and fragmentation patterns.

- Elemental Analysis : Validate C, H, N, Br, and F content (±0.3% deviation).

Q. How should this compound be stored to prevent degradation?

- Protocols :

- Store in amber vials under inert gas (Ar/N₂) at –20°C.

- Avoid moisture (hydrolysis risk) and light (photolytic C-Br cleavage).

- Safety : Use gloves and goggles (S26/S36/37/39 protocols); spill containment with vermiculite .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insights :

- The nitro group enhances electrophilicity at the benzyl carbon, accelerating SN₂ reactions (e.g., with thiols or amines). Rate constants (k) increase 2–3 fold compared to non-nitro analogs.

- Competing Pathways : Under basic conditions, elimination (E2) may dominate, forming styrene derivatives. Control pH (6–8) and use polar aprotic solvents (DMF, DMSO) to favor substitution .

Q. What kinetic models explain the decomposition of this compound in aqueous media?

- Experimental Design :

- Monitor hydrolysis via UV-Vis (λ = 270 nm for nitro group) or ion chromatography (Br⁻ release).

- Rate Law : Pseudo-first-order kinetics (k = 1.5 × 10⁻⁴ s⁻¹ at pH 7, 25°C). Activation energy (Ea ≈ 45 kJ/mol) derived from Arrhenius plots.

- Contradictions : Discrepancies in reported rates may arise from solvent polarity or trace metal catalysis .

Q. How can this compound be used to modify biomolecules, and what are the critical optimization parameters?

- Case Study : Protein alkylation:

- Procedure : Incubate protein (1 mg/mL) with 10 mM compound in PBS (pH 7.4) at 4°C for 2 h. Quench with β-mercaptoethanol.

- Optimization :

- pH : Alkylation efficiency drops below pH 6 due to protonation of nucleophilic residues.

- Molar Ratio : >20:1 (compound:protein) ensures complete modification.

- Validation : MALDI-TOF confirms mass shifts (+233 Da per modification site) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.